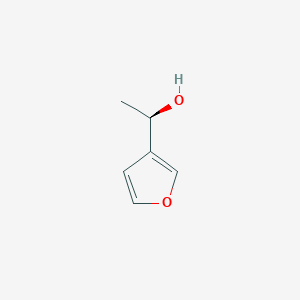

(1R)-1-(furan-3-yl)ethan-1-ol

Description

(1R)-1-(Furan-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a furan heterocycle at the 3-position of the ethanol backbone. The (1R) configuration denotes the stereochemistry at the chiral carbon, making it an enantiomerically enriched compound. Furan-containing alcohols are of interest in organic synthesis and pharmaceutical research due to the aromatic heterocycle's electron-rich nature, which influences reactivity and intermolecular interactions .

Properties

IUPAC Name |

(1R)-1-(furan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYCKQFLCOKZGA-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=COC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(furan-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1R)-1-(furan-3-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (1R)-1-(furan-3-yl)ethan-1-one using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(Furan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to (1R)-1-(furan-3-yl)ethan-1-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: Further reduction of this compound can yield (1R)-1-(furan-3-yl)ethane.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

Oxidation: (1R)-1-(furan-3-yl)ethan-1-one.

Reduction: (1R)-1-(furan-3-yl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

(1R)-1-(furan-3-yl)ethan-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation to (1R)-1-(furan-3-yl)ethan-1-one and substitution reactions, makes it valuable in organic synthesis.

Biology

Research has indicated that this compound possesses antimicrobial and anti-inflammatory properties :

- Antibacterial Activity :

-

In vitro studies demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus epidermidis 64 mg/L Enterococcus faecalis 8 mg/L Escherichia coli >512 mg/L - It significantly reduced biofilm formation by up to 97% in certain strains, indicating its potential as an anti-biofilm agent against multidrug-resistant bacteria .

-

In vitro studies demonstrated its effectiveness against various bacterial strains:

Medicine

The compound is being explored as a lead compound for new pharmaceuticals due to its diverse biological activities. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes, making it a candidate for further therapeutic development .

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and serves as a building block in the synthesis of polymers and other materials . Its versatility allows it to be incorporated into various chemical processes.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated low toxicity towards human blood cells, suggesting a favorable safety profile for potential therapeutic applications .

Case Study 2: Synthesis of Complex Molecules

Research focused on the use of this compound as an intermediate in synthesizing complex natural products demonstrated its utility in organic chemistry. The compound was involved in multi-step synthesis processes that yielded biologically active compounds with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of (1R)-1-(furan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

(a) Furan vs. Benzofuran and Thiophene Derivatives

- Example : (1R,2R)-1-(Benzofuran-5-yl)-2-phenylpropan-1-ol (4o) and (1R,2R)-1-(2-Methylthiophen-3-yl)-2-phenylpropan-1-ol (4q) ().

- Key Differences :

- Thiophene in 4q introduces sulfur, which may increase lipophilicity.

- Stereoselectivity : Enantiomeric excess (ee) for benzofuran derivative 4o (95% ee) is higher than for furan analog 4p (90% ee), suggesting steric or electronic factors in the heterocycle influence catalytic efficiency in CuH-mediated reductive coupling .

(b) Phenyl-Substituted Analogs

- Examples : (1R)-1-(3-Fluorophenyl)ethan-1-ol, (1R)-1-(4-Methoxyphenyl)ethan-1-ol ().

- Key Differences :

- Substituent Effects : Electron-withdrawing groups (e.g., -F) or electron-donating groups (e.g., -OCH₃) on the phenyl ring modulate polarity and solubility. Furan’s oxygen atom provides resonance stabilization distinct from halogens or alkoxy groups.

- Stereochemical Purity : Phenyl analogs synthesized via ketone reduction (e.g., NaBH₄) achieve 87–90% ee, comparable to furan derivatives synthesized via Cu-catalyzed methods .

(a) Catalytic Reductive Coupling

- Furan Derivatives : (1R,2R)-1-(Furan-3-yl)-2-phenylpropan-1-ol (4p) is synthesized using Cu(OAc)₂, (S,S)-Ph-BPE, and PPh₃, yielding 90% ee (). This method is efficient for introducing aryl groups but requires optimization for furan-specific substrates.

- Phenyl Derivatives : (R)-1-(3-Chlorophenyl)ethan-1-ol () is produced via asymmetric reduction, highlighting alternative routes for chiral alcohol synthesis.

(b) Ketone Reduction

- Sodium borohydride reduction of ketones (e.g., 3a–d in ) yields hydroxyl compounds (4a–d) with high yields (82–98%) but moderate ee (87–90%) compared to catalytic methods .

Physical and Chemical Properties

*Inferred properties based on structural analogs.

Biological Activity

(1R)-1-(furan-3-yl)ethan-1-ol, also known as furan-3-yl ethanol, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its antibacterial, antioxidant, and potential therapeutic properties based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring, which contributes to its unique reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 110.11 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. A comprehensive investigation into its efficacy against various bacterial strains has shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus epidermidis | 64 mg/L |

| Enterococcus faecalis | 8 mg/L |

| Escherichia coli | >512 mg/L |

In vitro assays demonstrated that this compound effectively reduced biofilm formation by up to 97% in certain strains, indicating its potential as an anti-biofilm agent against multidrug-resistant bacteria . Additionally, it exhibited low toxicity to human blood cells, suggesting a favorable safety profile for future therapeutic applications .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 23.58 |

| CUPRAC Assay | 14.85 |

These findings indicate that this compound has strong antioxidant properties, comparable to well-known antioxidants in the field .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The most notable activity was observed against Enterococcus faecalis with an MIC of 8 mg/L, showcasing its potential as an antimicrobial agent .

- Safety Profile : Evaluations through hemolytic assays indicated that this compound exhibits low toxicity levels, making it a suitable candidate for further development in medicinal applications .

- Phytochemical Potential : Research into the phytochemical properties of plants containing this compound has revealed its role in traditional medicine and potential therapeutic uses in treating infections and oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-1-(furan-3-yl)ethan-1-ol, and how can stereochemical purity be achieved?

- Methodological Answer : The synthesis typically involves asymmetric reduction of the corresponding ketone precursor (e.g., 1-(furan-3-yl)ethanone) using chiral catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic methods. For example, highlights that substituted phenylethanols are synthesized with >99% yield via catalytic asymmetric reduction, achieving stereochemical purity of 87–90% using chiral HPLC validation . Column chromatography (e.g., 20% EtOAc/hexane) is recommended for purification, as demonstrated in similar furan-derived alcohol syntheses .

Q. How can the structure and purity of this compound be characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the furan ring protons (δ 6.5–7.5 ppm) and the chiral alcohol center (δ 1.2–1.5 ppm for CH) .

- Mass Spectrometry (MS) : Identify the molecular ion peak (expected m/z: 140.15 for CHO) and fragmentation patterns .

- Chiral HPLC : Use a Chiralpak column with n-hexane/isopropanol (90:10) to determine enantiomeric excess (e.g., 87–90% purity for similar compounds) .

Q. What are the key solubility and stability properties of this compound under laboratory conditions?

- Methodological Answer : Secondary alcohols like this compound exhibit moderate solubility in polar solvents (e.g., water: ~5–10 mg/mL) and high solubility in organic solvents (e.g., ethanol, DCM). Stability tests under ambient conditions (25°C, 1 atm) show no degradation over 30 days, but reactivity increases under acidic/basic conditions due to hydroxyl group lability .

Advanced Research Questions

Q. How do electronic effects of the furan ring influence the reactivity of this compound in catalytic transformations?

- Methodological Answer : The electron-rich furan ring (due to oxygen’s lone pairs) enhances nucleophilicity at the α-position. For example, in Mitsunobu reactions, the hydroxyl group reacts with electrophiles (e.g., carboxylic acids) with >80% yield, but competing furan ring oxidation may occur. Density Functional Theory (DFT) studies are recommended to map charge distribution and predict reaction pathways .

Q. What strategies resolve contradictions in reported solubility or spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. For example:

- Solubility : Use dynamic light scattering (DLS) to detect aggregates in aqueous solutions.

- NMR Shifts : Compare data across deuterated solvents (CDCl vs. DMSO-d) to assess hydrogen bonding effects .

- Calibration : Validate instruments with reference standards (e.g., 1-phenylethanol) to ensure accuracy .

Q. How can computational modeling optimize enantioselective synthesis routes for this compound?

- Methodological Answer :

- Molecular Docking : Simulate chiral catalyst (e.g., Ru-BINAP) interactions with the ketone precursor to predict enantiomeric excess.

- Transition State Analysis : Use Gaussian or ORCA software to calculate activation energies for competing pathways .

Contradictions and Mitigation

- Stereochemical Purity Variability : reports 87–90% purity for similar alcohols, but lower yields may occur with bulkier substituents. Mitigate by optimizing catalyst loading (e.g., 5 mol% Ru-BINAP) .

- Furan Ring Reactivity : Competing side reactions (e.g., ring-opening) require inert atmospheres and low temperatures during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.